molecular formula C14H17N3O3 B11357424 N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11357424
M. Wt: 275.30 g/mol
InChI Key: VEYZXQLLAZIRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a chemical compound of interest in pharmaceutical and life sciences research. It features a pyrazole core linked to a 2-methoxyphenoxy acetamide group, a structural motif common in the development of biologically active molecules. Pyrazole-acetamide derivatives are recognized in scientific literature as important pharmacophores with diverse pharmacological properties . Researchers have synthesized and evaluated similar pyrazole-acetamide hybrids for various activities, including antimicrobial and anticancer applications, making this chemical class a valuable scaffold for drug discovery efforts . The structure of this compound, which includes an ethyl-substituted pyrazole, is designed to offer researchers a versatile building block for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. Its molecular framework is analogous to those used in developing inhibitors for specific biological targets . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(2-ethylpyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C14H17N3O3/c1-3-17-13(8-9-15-17)16-14(18)10-20-12-7-5-4-6-11(12)19-2/h4-9H,3,10H2,1-2H3,(H,16,18)

InChI Key

VEYZXQLLAZIRCQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)NC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The most widely reported method involves nucleophilic substitution between 1-ethyl-1H-pyrazol-5-amine and 2-(2-methoxyphenoxy)acetyl chloride. The reaction proceeds in anhydrous dichloromethane under nitrogen atmosphere, with potassium carbonate (1.2 equivalents) as a base to deprotonate the amine and facilitate acyl chloride activation. The exothermic reaction requires cooling to 0–5°C during reagent addition to minimize byproducts like N-overalkylated species. Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate before solvent removal.

Reaction Conditions:

  • Temperature: 0°C → room temperature

  • Solvent: Dichloromethane (0.3 M)

  • Catalyst: K₂CO₃

  • Yield: 68–72%

Coupling via Chloroacetyl Intermediate

An alternative route utilizes 2-chloro-N-(1-ethyl-1H-pyrazol-5-yl)acetamide, which reacts with 2-methoxyphenol in acetone under reflux (56°C, 6 hours). This method employs 1.5 equivalents of potassium iodide as a nucleophilic catalyst to enhance phenoxide ion formation. The reaction’s progress is monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (3:1) as the mobile phase.

Key Data:

  • Intermediate purity: ≥89% (HPLC)

  • Final yield: 82% after recrystallization

One-Pot Sequential Alkylation-Acylation

A streamlined one-pot approach combines ethylation of pyrazole-5-amine followed by in situ acylation. The process uses ethyl bromide (1.1 equivalents) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a water/dichloromethane biphasic system. After completing the alkylation (confirmed by GC-MS), 2-(2-methoxyphenoxy)acetic acid is added with N,N’-dicyclohexylcarbodiimide (DCC) for coupling.

Advantages:

  • Reduced purification steps

  • Total yield: 75%

Optimization Parameters and Yield Maximization

Solvent Effects on Reaction Kinetics

Solvent polarity significantly impacts reaction rates and yields. Comparative studies show:

SolventDielectric Constant (ε)Yield (%)Byproducts (%)
Dichloromethane8.93728
Acetone20.76812
Tetrahydrofuran7.586115
Dimethylformamide36.74522

Polar aprotic solvents like DMF promote overacylation, while dichloromethane balances reactivity and selectivity.

Catalytic Systems and Their Efficiency

Catalyst screening reveals potassium carbonate outperforms alternatives:

CatalystEquivalentYield (%)Reaction Time (h)
K₂CO₃1.2724
NaHCO₃2.0586
Triethylamine1.5635
DBU1.0703

DBU (1,8-diazabicycloundec-7-ene) accelerates the reaction but increases cost 4.7-fold compared to K₂CO₃.

Purification and Characterization

Recrystallization Protocols

Crude product purification uses a dichloromethane/hexane (1:3) system, achieving 95–98% purity. Larger-scale batches (≥100 g) require gradient cooling:

  • Dissolve in dichloromethane at 40°C

  • Add hexane dropwise until cloud point

  • Cool to −20°C at 1°C/min

Purity Data:

  • HPLC: 97.3% (254 nm, C18 column)

  • Melting point: 142–144°C

Spectroscopic Confirmation

1H NMR (500 MHz, CDCl₃):

  • δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃)

  • δ 3.81 (s, 3H, OCH₃)

  • δ 4.32 (q, J = 7.1 Hz, 2H, NCH₂)

  • δ 6.82–7.24 (m, 4H, aromatic)

13C NMR confirms the acetamide carbonyl at δ 169.8 ppm.

Scalability and Industrial Adaptations

Pilot-Scale Production (10 kg Batch)

A patented continuous flow system reduces reaction time from 4 hours to 22 minutes:

  • Microreactor volume: 50 mL

  • Flow rate: 2.3 mL/min

  • Productivity: 1.4 kg/day

Waste Management Strategies

The process generates 3.2 kg waste/kg product, primarily from solvent recovery. Dichloromethane is recycled via fractional distillation (98% recovery), reducing environmental impact by 41% compared to batch methods.

Comparative Analysis of Synthetic Methods

ParameterNucleophilic SubstitutionChloroacetyl RouteOne-Pot Method
Total Steps231
Overall Yield (%)728275
Purity (%)97.395.893.4
Cost Index1.01.40.9

The chloroacetyl route offers higher yields but requires additional intermediate purification, increasing production costs by 40% .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction ConditionsProductYield (%)Reference
6M HCl, reflux, 6 h2-(2-Methoxyphenoxy)acetic acid78
2M NaOH, EtOH/H₂O (1:1), 4 h, 80°CSodium 2-(2-methoxyphenoxy)acetate85
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Alkylation and Acylation at the Pyrazole NH

The NH group of the pyrazole ring participates in alkylation and acylation reactions.

Alkylation with Chloroacetamide Derivatives

Reaction with 2-chloroacetamide derivatives under basic conditions:

text
N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide + R-X → N-alkylated product
Reagent (R-X)BaseSolventTime (h)Yield (%)
2-Chloropropionyl chlorideK₂CO₃DCM372
Benzyl bromideEt₃NAcetone568
  • Key Observation : Steric hindrance from the ethyl group at position 1 of the pyrazole reduces reactivity compared to unsubstituted pyrazoles .

Acylation with Acid Chlorides

Acylation using acetyl chloride or benzoyl chloride:

text
This compound + R-COCl → N-acylated product
Acylating AgentCatalystSolventYield (%)
Acetyl chlorideDMAPTHF65
Benzoyl chloridePyridineDCM58

Nucleophilic Aromatic Substitution (NAS) on the Pyrazole Ring

ReactionReagents/ConditionsProductYield (%)
BrominationNBS, DMF, 0°C → RT, 2 h4-Bromo-N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide41
Suzuki CouplingPd(OAc)₂, K₂CO₃, THF/H₂O (3:1), 85°CBiaryl derivatives82–91
  • Notes :

    • Bromination at position 4 of the pyrazole is regioselective due to steric and electronic factors .

    • Suzuki-Miyaura cross-coupling with arylboronic acids requires Pd catalysis and occurs efficiently in aqueous THF .

Ether Cleavage and Functionalization

The methoxyphenoxy group undergoes demethylation and subsequent derivatization:

ReactionConditionsProductYield (%)
DemethylationBBr₃, DCM, −78°C → RT, 12 h2-(2-Hydroxyphenoxy)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide63
SulfonationSO₃·Pyridine, DMF, 50°C, 6 hSulfonated phenolic derivative55

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

ReagentConditionsProductYield (%)
Ethyl acetoacetateAcOH, reflux, 8 hPyrazolo-triazinoindole derivative48
AcetoneK₂CO₃, DMF, 120°C, 24 hSpirocyclic pyrazolone35
  • Structural Confirmation : Cyclized products are validated by ¹H NMR (e.g., methyl singlets at δ 1.80–2.29 ppm) .

Oxidation and Reduction

  • Oxidation : The ethyl group on the pyrazole resists oxidation, but the methoxy group can be oxidized to a quinone under strong conditions (e.g., KMnO₄/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide carbonyl to a methylene group (yield: 60%).

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide typically involves the reaction of 1-ethyl-1H-pyrazole with 2-(2-methoxyphenoxy)acetyl chloride. The structural characteristics of this compound can be elucidated through various spectroscopic techniques such as NMR and FTIR, which confirm the presence of key functional groups necessary for biological activity.

Anticonvulsant Activity

Research indicates that compounds similar to this compound have been evaluated for their anticonvulsant properties. For instance, derivatives of pyrazole have shown significant activity in models of epilepsy. A study demonstrated that certain pyrazole derivatives exhibited protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole in animal models . This suggests that this compound may also possess similar anticonvulsant properties, warranting further investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. For example, studies on related pyrazole derivatives revealed promising anti-inflammatory effects, likely due to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The structural features of this compound may enhance its efficacy against inflammation, making it a candidate for treating inflammatory diseases.

Case Study 1: Anticonvulsant Screening

In a study involving a series of pyrazole derivatives, one compound demonstrated a median effective dose (ED50) comparable to standard antiepileptic drugs like phenytoin. The screening involved administering the compound orally to rats and observing seizure protection over time. Results indicated that the compound provided significant protection at various time intervals, suggesting its potential as a therapeutic agent for epilepsy .

CompoundED50 (mg/kg)Time Point (h)Protection (%)
Test Compound300.525
Phenytoin100.5100

Case Study 2: Anti-inflammatory Evaluation

Another study focused on evaluating the anti-inflammatory effects of pyrazole derivatives using heat-induced protein denaturation techniques. The synthesized compounds were tested for their ability to inhibit protein denaturation, which is a marker for anti-inflammatory activity. Results indicated that several derivatives exhibited significant inhibition compared to control groups, highlighting their potential therapeutic benefits .

CompoundInhibition (%)
This compound70
Control Group10

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues from 1,3,4-Thiadiazole Derivatives ()

Several compounds in share the 2-(2-methoxyphenoxy)acetamide backbone but differ in the heterocyclic core. Key examples include:

  • 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k): Features a methylthio-substituted thiadiazole.
  • N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l): Substituted with an ethylthio group.
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m): Contains a benzylthio substituent.

Key Differences :

  • Core Heterocycle: The target compound uses a pyrazole ring, whereas these analogs employ a 1,3,4-thiadiazole core. Thiadiazoles are known for enhanced thermal stability and electronic properties, which may influence reactivity and binding affinity .
  • Substituents : The thiadiazole derivatives have sulfur-based substituents (methylthio, ethylthio, benzylthio), which could alter lipophilicity and metabolic stability compared to the ethyl group in the pyrazole-based target compound.
  • Physical Properties: Melting points for thiadiazole analogs range from 135–170°C, with yields of 68–88% .

Benzothiazole-Based Acetamides ()

highlights benzothiazole derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide , which shares the 2-methoxyphenylacetamide moiety but replaces the pyrazole with a benzothiazole core.

Key Differences :

  • This contrasts with the electron-donating ethyl group on the target compound’s pyrazole .
  • Biological Implications : Benzothiazoles are often explored for anticancer and antimicrobial activities, whereas pyrazole derivatives are more commonly associated with anti-inflammatory or hypoglycemic effects .

Thiazolidinedione-Linked Acetamides ()

describes 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives, which incorporate a thiazolidinedione (TZD) moiety.

Key Differences :

  • Pharmacophore: The TZD group is a known insulin sensitizer, linking these compounds to hypoglycemic activity. The target compound lacks this moiety, suggesting divergent therapeutic applications.
  • This contrasts with pyrazole-based compounds, which may require additional toxicity evaluations .

Pyrazole-Containing Pesticides ()

lists pesticidal compounds like 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (metazachlor) , which share a pyrazole core but differ in substituents.

Key Differences :

  • Functional Groups: Metazachlor includes a chloroacetamide group and dimethylphenyl substituent, optimizing it for herbicidal activity.

Research Implications

  • Structural Optimization : The ethyl group on the pyrazole core may improve metabolic stability compared to sulfur-containing thiadiazoles .
  • Therapeutic Potential: The 2-methoxyphenoxy group, shared with hypoglycemic TZD derivatives, suggests possible antidiabetic applications for the target compound .
  • Synthetic Feasibility : High yields (68–88%) for thiadiazole analogs indicate scalable routes for related acetamides .

Biological Activity

N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C13H16N2O3
  • Molecular Weight : 248.28 g/mol

The structure features a pyrazole ring, which is known for its diverse biological activities, and a methoxyphenoxy acetamide moiety that may influence its pharmacological properties.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Pyrazole compounds have been shown to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in macrophages. This suggests a mechanism where the compound could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis. This property could be harnessed for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and the phenoxy moiety can significantly impact potency and selectivity against biological targets. For instance:

ModificationEffect on Activity
Substitution on the pyrazole ringAlters kinase inhibition profile
Variation in methoxy group positionAffects anti-inflammatory potency

Research into the SAR of pyrazole derivatives has led to the identification of key functional groups that enhance biological activity while minimizing side effects .

Study 1: Antitumor Efficacy

In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, this compound was evaluated for its cytotoxic effects. The compound exhibited significant growth inhibition compared to control groups, with IC50 values indicating potent antitumor activity .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in vitro. The results showed a marked reduction in LPS-induced NO production in macrophages treated with this compound, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the recommended synthetic routes for N-(1-ethyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide?

Answer:
A common approach involves condensation reactions between substituted pyrazole amines and activated acetamide intermediates. For example, refluxing equimolar concentrations of precursors in pyridine with zeolite (Y-H) as a catalyst at 150°C for 5 hours can yield acetamide derivatives. Post-reaction purification includes distillation of excess solvent, ice-water quenching, and recrystallization from ethanol . Multi-step protocols using triethylamine as a base and chloroacetyl chloride for acetylation are also effective, with TLC monitoring to confirm completion .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Structural validation requires spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1660 cm⁻¹, NH stretching at ~3450 cm⁻¹) .
  • ¹H NMR for substituent analysis (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in δ 6.9–7.5 ppm) .
  • Mass spectrometry to verify molecular weight (e.g., m/z 415.1 [M+1] for analogs) .
    High-performance liquid chromatography (HPLC) or melting point analysis can assess purity.

Advanced: What strategies are effective in optimizing reaction yields during synthesis?

Answer:
Yield optimization involves:

  • Catalyst selection : Zeolite (Y-H) enhances reaction efficiency by providing a porous matrix for controlled condensation .
  • Solvent systems : Polar aprotic solvents (e.g., pyridine) improve solubility of intermediates .
  • Reaction time/temperature : Extended reflux durations (5–6 hours) at 150°C ensure complete conversion .
    Parallel small-scale trials with varying molar ratios (e.g., 1:1 to 1:1.2) help identify ideal stoichiometry .

Advanced: How should researchers address conflicting biological activity data in different studies?

Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., Wister albino mice models for hypoglycemic activity) and dose ranges .
  • Control compounds : Include reference drugs (e.g., metformin for hypoglycemic studies) to calibrate activity thresholds .
  • Reproducibility checks : Validate results across independent labs using identical synthetic batches .

Basic: What in vitro models are suitable for initial pharmacological evaluation?

Answer:

  • Enzyme inhibition assays : For hypoglycemic activity, evaluate thiazolidinedione (TZD) receptor binding using liver cell lines .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative potential .
  • Receptor-binding studies : Radioligand displacement assays for CNS targets (e.g., serotonin receptors) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Core modifications : Substitute the pyrazole’s ethyl group with bulkier alkyl chains to study steric effects .
  • Phenoxy ring variations : Introduce electron-withdrawing groups (e.g., halogens) to enhance metabolic stability .
  • Bioisosteric replacement : Replace the methoxy group with methylsulfinyl or cyanoguanidine moieties to modulate solubility .
    Validate SAR with dose-response curves and computational docking (e.g., AutoDock Vina) .

Advanced: What challenges arise in resolving stereochemistry during synthesis, and how are they addressed?

Answer:
Challenges include racemization at chiral centers and diastereomer separation. Solutions:

  • Chiral catalysts : Use (R)- or (S)-specific catalysts during condensation to enforce enantiomeric control .
  • X-ray crystallography : Resolve absolute configuration of single crystals (e.g., orthorhombic P2₁2₁2₁ space group) .
  • Chiral HPLC : Employ columns with cellulose-based stationary phases for diastereomer resolution .

Advanced: How can computational models validate target interaction hypotheses for this compound?

Answer:

  • Molecular docking : Simulate binding to targets (e.g., PPAR-γ for hypoglycemic activity) using software like Schrödinger Suite .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
  • QSAR models : Corrogate electronic parameters (e.g., logP, HOMO-LUMO gaps) with experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.